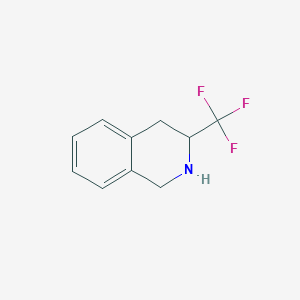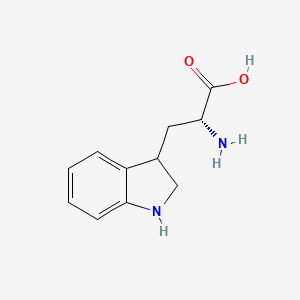
2-Amino-2-(quinolin-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(quinolin-2-yl)acetic acid is an organic compound that features a quinoline ring attached to an amino acetic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The quinoline ring is a heterocyclic aromatic organic compound with a wide range of biological activities, making derivatives of quinoline, such as this compound, valuable for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(quinolin-2-yl)acetic acid typically involves the reaction of quinoline derivatives with amino acetic acid precursors. One common method is the condensation of quinoline-2-carboxaldehyde with glycine in the presence of a suitable catalyst. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
2-Amino-2-(quinolin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
2-アミノ-2-(キノリン-2-イル)酢酸は、科学研究において、さまざまな応用があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用などの潜在的な生物活性を研究されています。
医学: 生物学的標的に結合する能力があるため、治療薬としての可能性が調査されています。
産業: 新素材や化学プロセスの開発に利用されています。
作用機序
2-アミノ-2-(キノリン-2-イル)酢酸の作用機序は、さまざまな分子標的との相互作用を伴います。キノリン環はDNAにインターカレーションすることができ、複製と転写のプロセスを阻害します。さらに、アミノ酢酸部分は、酵素や受容体と相互作用し、それらの活性を調節することができます。これらの相互作用は、抗菌作用や抗癌作用などのさまざまな生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
キノリン-2-カルボン酸: キノリン環を共有していますが、アミノ酢酸部分は含まれていません。
2-アミノキノリン: アミノ基を含んでいますが、酢酸部分は含まれていません。
キノリン-2-カルボキシアルデヒド: 2-アミノ-2-(キノリン-2-イル)酢酸の合成における前駆体。
独自性
2-アミノ-2-(キノリン-2-イル)酢酸は、キノリン環とアミノ酢酸部分の両方が存在することで独自性があります。この組み合わせにより、さまざまな化学反応と生物学的相互作用が可能になり、研究開発にとって貴重な化合物となっています。
特性
CAS番号 |
500755-98-6 |
|---|---|
分子式 |
C11H10N2O2 |
分子量 |
202.21 g/mol |
IUPAC名 |
2-amino-2-quinolin-2-ylacetic acid |
InChI |
InChI=1S/C11H10N2O2/c12-10(11(14)15)9-6-5-7-3-1-2-4-8(7)13-9/h1-6,10H,12H2,(H,14,15) |
InChIキー |
UFXOPNDKLIRULH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



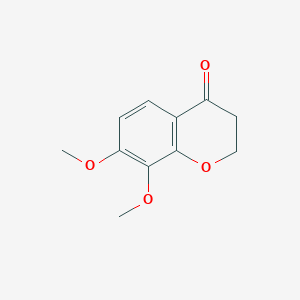
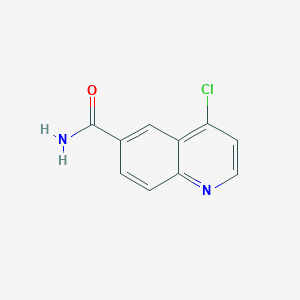
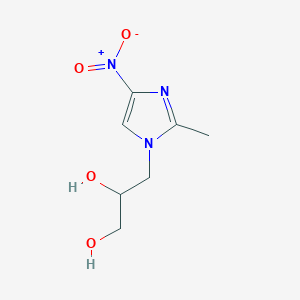
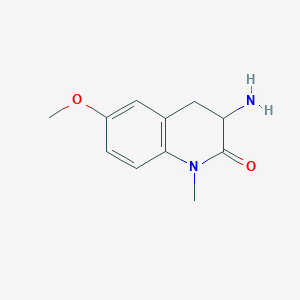
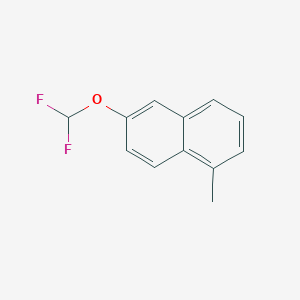
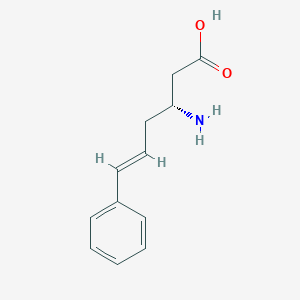
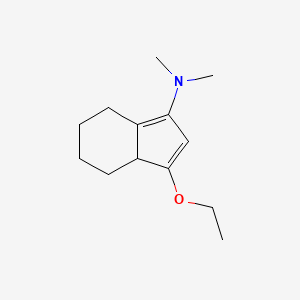


![3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B11896784.png)
![5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11896801.png)
